4-Bromo-1,6-naphthyridine
Overview
Description
4-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Mechanism of Action
Target of Action
4-Bromo-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . These compounds have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide range of biological applications .
Biochemical Analysis
Biochemical Properties
4-Bromo-1,6-naphthyridine is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific and differential functionalization of the this compound core leads to specific activity .
Cellular Effects
The cellular effects of this compound are primarily observed in its anticancer properties. It has been studied for its effects on different cancer cell lines
Molecular Mechanism
Its anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of phosphorus tribromide in N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out by adding phosphorus tribromide to DMF with vigorous stirring, followed by the addition of 1,6-naphthyridone. The mixture is then neutralized with aqueous sodium bicarbonate solution and extracted with ethyl acetate to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and arylboronic acids to replace the bromine atom with an aryl group.
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products:
Arylated Naphthyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial activities.
Material Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.
Biological Research: Investigated for its role in various biological pathways and its potential as a diagnostic tool.
Comparison with Similar Compounds
1,6-Naphthyridine: The parent compound without the bromine substitution.
1,8-Naphthyridine: Another isomer with different biological and chemical properties.
Benzo[h][1,6]naphthyridine: Known for its anticancer and anti-Alzheimer activities.
Uniqueness: 4-Bromo-1,6-naphthyridine stands out due to its specific bromine substitution, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPRTBZXSSEENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5268-14-4 | |
Record name | 4-bromo-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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